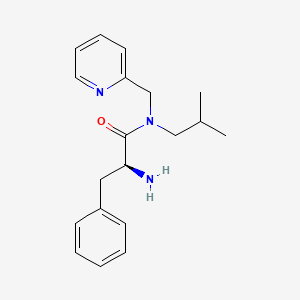
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol
Vue d'ensemble
Description
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol, also known as DADLE, is a synthetic opioid peptide that has been widely used in scientific research. DADLE is a potent and selective agonist for the delta-opioid receptor, which is one of the three major types of opioid receptors in the human body. The delta-opioid receptor is involved in the regulation of pain, mood, and reward, and its activation has been shown to produce analgesic and antidepressant effects.
Mécanisme D'action
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon activation, the delta-opioid receptor inhibits the activity of adenylyl cyclase and activates potassium channels, leading to a decrease in neuronal excitability and neurotransmitter release. The net effect of delta-opioid receptor activation is a reduction in pain perception and an increase in mood and reward.
Biochemical and physiological effects:
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, reduced anxiety and depression-like behavior, and modulation of the immune system. (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has also been shown to have anti-inflammatory effects and to promote wound healing in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol in lab experiments is its high potency and selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without interference from other opioid receptors. However, one limitation of using (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol is its short half-life, which requires frequent dosing and can make it difficult to maintain a steady-state concentration in vivo.
Orientations Futures
There are several future directions for research on (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol and the delta-opioid receptor. One area of interest is the development of novel delta-opioid receptor agonists with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the role of the delta-opioid receptor in neurological and psychiatric disorders, such as chronic pain, depression, and addiction. Finally, the potential therapeutic applications of delta-opioid receptor agonists in the treatment of these disorders should be explored further.
Applications De Recherche Scientifique
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has been used extensively in scientific research to study the delta-opioid receptor and its role in pain, mood, and reward. (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has been shown to produce analgesic effects in animal models of pain, and its administration has been associated with reduced anxiety and depression-like behavior in rodents. (3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol has also been used to investigate the mechanisms underlying opioid tolerance and withdrawal.
Propriétés
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-20-11-14-25(15-12-20)21-13-16-26(17-22(21)28)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-23,27-28H,11-17H2/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICODONPKNRRTTL-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'R*,4'R*)-1'-(diphenylacetyl)-1,4'-bipiperidine-3',4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070887.png)
![5-bromo-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4070904.png)
![N-methyl-N-[2-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)ethyl]methanesulfonamide](/img/structure/B4070910.png)
![N-(sec-butyl)-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070914.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4070924.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070928.png)
![(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4070933.png)
![ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4070935.png)

![N~2~-(mesitylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4070942.png)